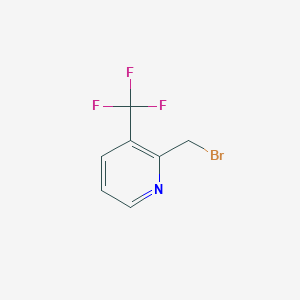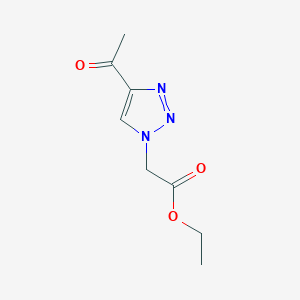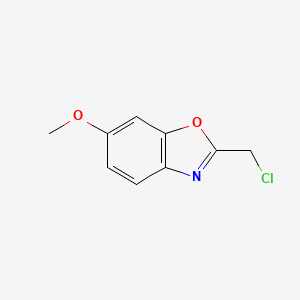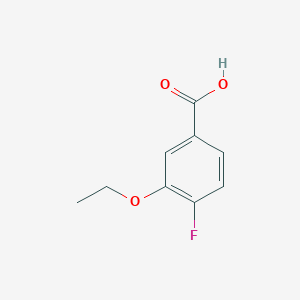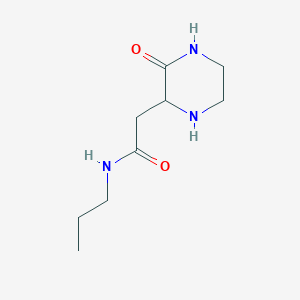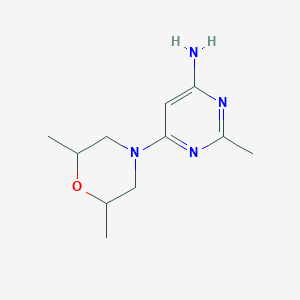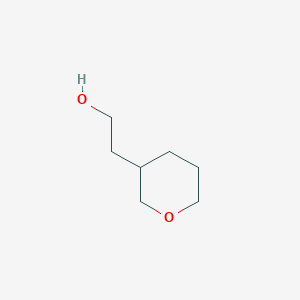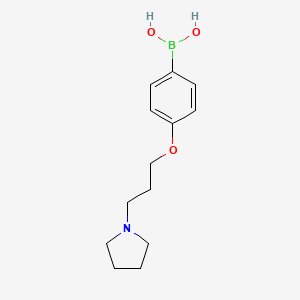
4-(3-(Pyrrolidin-1-yl)propoxy)phenylboronic acid
Descripción general
Descripción
4-(3-(Pyrrolidin-1-yl)propoxy)phenylboronic acid is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further connected to a pyrrolidine moiety via a propoxy linker. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable reagent in organic synthesis and medicinal chemistry.
Mecanismo De Acción
Target of Action
Boronic acids and their derivatives are known to have a wide range of pharmacological properties
Mode of Action
It’s known that boronic acids are often used in suzuki-miyaura coupling, a widely-applied transition metal catalyzed carbon-carbon bond forming reaction . This suggests that 4-(3-(Pyrrolidin-1-yl)propoxy)phenylboronic acid may interact with its targets through bond formation.
Biochemical Pathways
Boronic acids are known to be involved in various biochemical processes due to their ability to form stable covalent bonds with various biological targets .
Pharmacokinetics
It’s known that the rate of hydrolysis of boronic acids and their esters is influenced by the ph of the environment, which can impact their bioavailability .
Result of Action
Boronic acids and their derivatives are known to have a wide range of pharmacological properties , suggesting that this compound could have diverse effects at the molecular and cellular level.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the rate of hydrolysis of boronic acids and their esters is considerably accelerated at physiological pH . This suggests that the pH of the environment could significantly impact the action of this compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(Pyrrolidin-1-yl)propoxy)phenylboronic acid typically involves the following steps:
Formation of the Propoxy Linker: The initial step involves the reaction of 4-hydroxyphenylboronic acid with 3-bromopropylamine to form the propoxy linker. This reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Introduction of the Pyrrolidine Moiety: The next step involves the nucleophilic substitution of the bromine atom with pyrrolidine. This reaction is typically conducted in the presence of a polar aprotic solvent such as tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-(Pyrrolidin-1-yl)propoxy)phenylboronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide (H2O2) or sodium perborate (NaBO3).
Substitution: The pyrrolidine moiety can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Palladium Catalyst: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Hydrogen peroxide, sodium perborate.
Bases: Potassium carbonate, potassium phosphate.
Solvents: Dimethylformamide, tetrahydrofuran, ethanol, water.
Major Products
Biaryl Compounds: Formed via Suzuki-Miyaura coupling.
Phenols: Formed via oxidation of the boronic acid group.
Substituted Pyrrolidines: Formed via nucleophilic substitution.
Aplicaciones Científicas De Investigación
4-(3-(Pyrrolidin-1-yl)propoxy)phenylboronic acid has a wide range of applications in scientific research:
Biology: Employed in the development of boron-containing biomolecules for biological studies.
Medicine: Investigated for its potential use in drug discovery and development, particularly as a building block for boron-containing pharmaceuticals.
Industry: Utilized in the synthesis of advanced materials and polymers with unique properties.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid: Lacks the pyrrolidine and propoxy groups, making it less versatile in certain reactions.
4-Formylphenylboronic Acid: Contains a formyl group instead of the pyrrolidine moiety, leading to different reactivity and applications.
3-(Pyrrolidin-1-yl)propylboronic Acid: Similar structure but lacks the phenyl ring, affecting its chemical properties and reactivity.
Uniqueness
4-(3-(Pyrrolidin-1-yl)propoxy)phenylboronic acid is unique due to the presence of both the boronic acid group and the pyrrolidine moiety, which confer distinct reactivity and versatility in chemical synthesis. Its ability to participate in a wide range of reactions and form stable complexes with various molecular targets makes it a valuable compound in scientific research and industrial applications.
Propiedades
IUPAC Name |
[4-(3-pyrrolidin-1-ylpropoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO3/c16-14(17)12-4-6-13(7-5-12)18-11-3-10-15-8-1-2-9-15/h4-7,16-17H,1-3,8-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIBHFUIQLYSYSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCCCN2CCCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


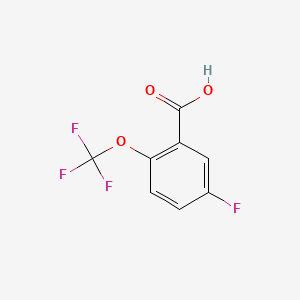
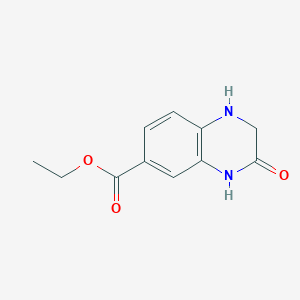
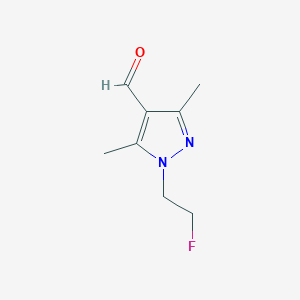
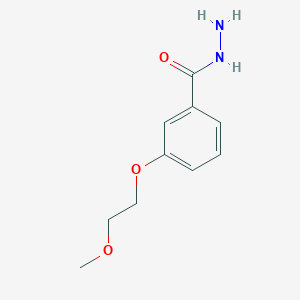

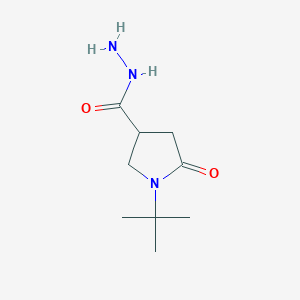
![Ethyl 3-amino-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B1395752.png)
